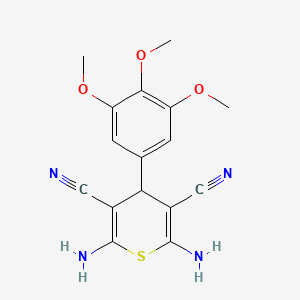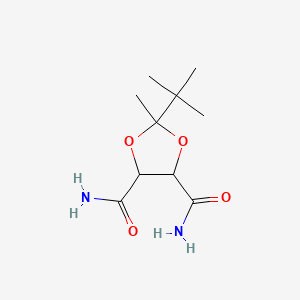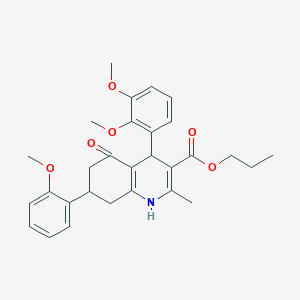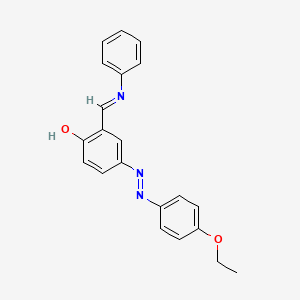
2,6-Diamino-4-(3,4,5-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It features a thiopyran ring system, which contains sulfur and nitrogen atoms, and two amino groups.
- The compound’s structure includes a 3,4,5-trimethoxyphenyl group, which contributes to its unique properties.
2,6-Diamino-4-(3,4,5-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile: , also known by its chemical formula , is a heterocyclic compound with interesting pharmacological properties.
Preparation Methods
Synthetic Routes: One synthetic route involves the reaction of 2,4-diamino-6-chloropyrimidine with phosphorus oxychloride, followed by hydrolysis to obtain the desired compound.
Reaction Conditions: The reaction typically occurs at elevated temperatures and in suitable solvents.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioactivity, and other properties.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for novel compounds.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Assess its antitumor, antimicrobial, or anti-inflammatory effects.
Industry: Evaluate its use in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism likely involves interactions with cellular targets.
Molecular Targets: Investigate its binding to specific proteins or enzymes.
Pathways: Explore signaling pathways affected by the compound.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., the thiopyran ring, trimethoxyphenyl group).
Similar Compounds: While I don’t have a specific list, explore related heterocyclic compounds with similar functionalities.
Properties
Molecular Formula |
C16H16N4O3S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2,6-diamino-4-(3,4,5-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C16H16N4O3S/c1-21-11-4-8(5-12(22-2)14(11)23-3)13-9(6-17)15(19)24-16(20)10(13)7-18/h4-5,13H,19-20H2,1-3H3 |
InChI Key |
BLTYMNUOXQGXAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(SC(=C2C#N)N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-phenyl(2-phenylhydrazinylidene)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B11092582.png)
![2-{[3-Cyano-4,6-dimethyl-5-(phenylcarbonyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11092590.png)


![4-imino-5,6-dimethylthieno[2,3-d]pyrimidin-3(4H)-amine](/img/structure/B11092613.png)

![4-Amino-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B11092618.png)
![6-(Bromomethyl)-3-(4-chlorophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B11092642.png)
![2-{1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11092644.png)
![3-{2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid](/img/structure/B11092656.png)
![N-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B11092664.png)
![Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11092666.png)
![7-Bromo-1-hydroxy-3-oxo-8-phenyl-2-azabicyclo[2.2.2]octane-4,5,5-tricarbonitrile](/img/structure/B11092667.png)
![4-chloro-N-[2,2,2-trichloro-1-(1-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11092670.png)
